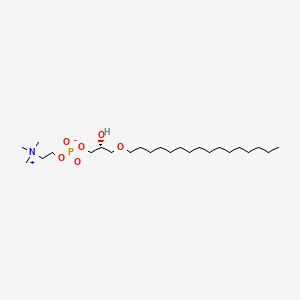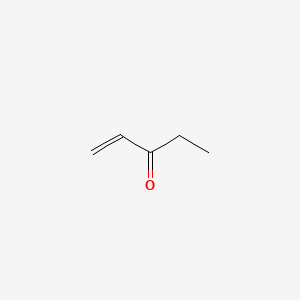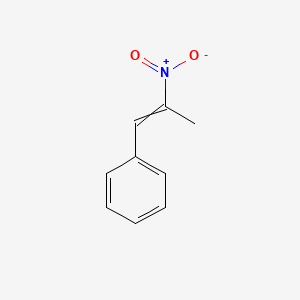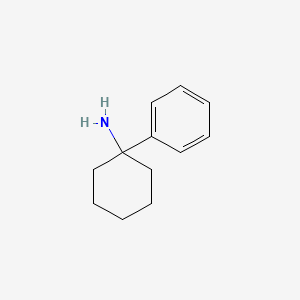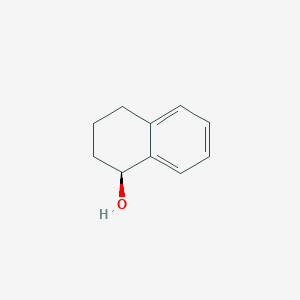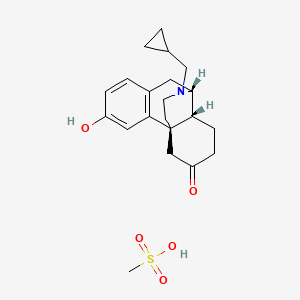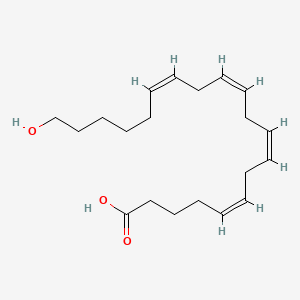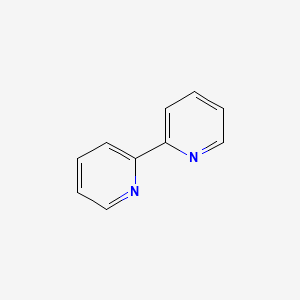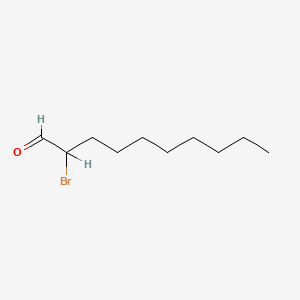
2-Bromo-1-decanal
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromo-1-decanal was synthesized as an affinity labeling probe for the aliphatic aldehyde site of Vibrio harveyi luciferase. In the presence of excess amounts of this probe, the inactivation of bacterial luciferase occurred following apparent first order kinetics. This inactivation was markedly retarded in the presence of decanal but neither butanal (a very poor aldehyde substrate) nor FMN (a reaction product derived from reduced FMN) showed any significant protective effect.
Applications De Recherche Scientifique
Affinity Labeling in Bacterial Luciferase : 2-Bromo-1-decanal was used as an affinity labeling probe for the aldehyde site of Vibrio harveyi luciferase. This study demonstrated the inactivation of luciferase and the formation of a noncovalent complex prior to covalent attachment, which helped in understanding the role of sulfhydryl groups in the aldehyde site of luciferase (Fried & Tu, 1984).
Photoremovable Protecting Group for Physiological Use : Research on 8-Bromo-7-hydroxyquinoline, which shares some structural similarities with 2-Bromo-1-decanal, demonstrated its utility as a photoremovable protecting group. This chemical could be photolyzed to release various functional groups, useful in studying cell physiology (Zhu et al., 2006).
Applications in Polymer Chemistry : The study of diversified applications of chemically modified 1,2-polybutadiene showed how brominated polymers, related to 2-Bromo-1-decanal, can be used as macroinitiators for polymerization, resulting in water-soluble polymers with potential for various industrial applications (Yuan et al., 2011).
Liquid Crystalline Dendrimeric Polymer Synthesis : Research into the synthesis and characterization of thermotropic nematic liquid crystalline dendrimeric polymers, which involved bromo-substituted compounds, revealed the potential of these materials in the development of advanced polymers with unique properties (Percec & Kawasumi, 1992).
Synthesis of Natural Products : The use of bromo-substituted compounds in queued chemical transformations using late transition metal catalysis illustrated the efficiency in synthesizing complex natural products, showcasing the role of such compounds in pharmaceutical and synthetic chemistry (Ghasemi et al., 2004).
Propriétés
Numéro CAS |
93245-72-8 |
|---|---|
Nom du produit |
2-Bromo-1-decanal |
Formule moléculaire |
C10H19BrO |
Poids moléculaire |
235.16 g/mol |
Nom IUPAC |
2-bromodecanal |
InChI |
InChI=1S/C10H19BrO/c1-2-3-4-5-6-7-8-10(11)9-12/h9-10H,2-8H2,1H3 |
Clé InChI |
QWDJPQPEHINZPS-SNVBAGLBSA-N |
SMILES |
CCCCCCCCC(C=O)Br |
SMILES canonique |
CCCCCCCCC(C=O)Br |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
2-Bromo-1-decanal; 2-Bromo(1-14C)-1-decanal; Decanal-1-14C, 2-bromo-, (R)-. |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



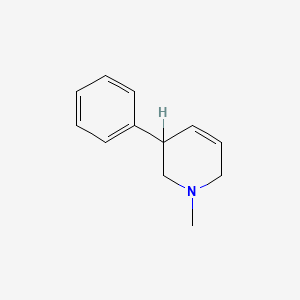
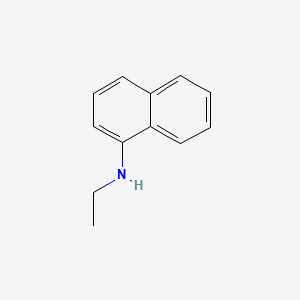
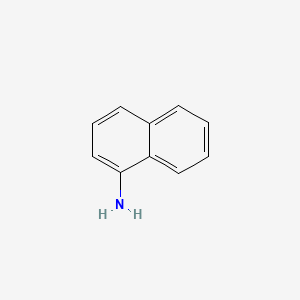
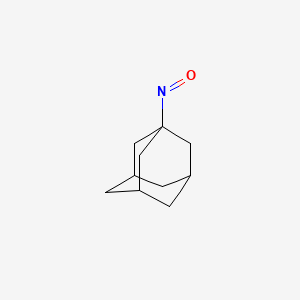
![1-tert-butyl-3-(naphthalen-1-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B1663979.png)
